methyl 4-[(E)-{2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]hydrazinylidene}methyl]benzoate
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Overview
Description
METHYL 4-[(E)-[({4-[(N-PHENYLMETHANESULFONAMIDO)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a formamido group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(E)-[({4-[(N-PHENYLMETHANESULFONAMIDO)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(E)-[({4-[(N-PHENYLMETHANESULFONAMIDO)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines .
Scientific Research Applications
METHYL 4-[(E)-[({4-[(N-PHENYLMETHANESULFONAMIDO)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of METHYL 4-[(E)-[({4-[(N-PHENYLMETHANESULFONAMIDO)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity, while the formamido group can form hydrogen bonds with biological macromolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler compound with similar structural features but lacking the sulfonamide and formamido groups.
Uniqueness
METHYL 4-[(E)-[({4-[(N-PHENYLMETHANESULFONAMIDO)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonamide and formamido groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H23N3O5S |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[[4-[(N-methylsulfonylanilino)methyl]benzoyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C24H23N3O5S/c1-32-24(29)21-14-8-18(9-15-21)16-25-26-23(28)20-12-10-19(11-13-20)17-27(33(2,30)31)22-6-4-3-5-7-22/h3-16H,17H2,1-2H3,(H,26,28)/b25-16+ |
InChI Key |
UKRJPSCAFWVXJJ-PCLIKHOPSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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